molecular formula C21H17FN6OS B2836543 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-82-9

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2836543
CAS No.: 863459-82-9
M. Wt: 420.47
InChI Key: FSKKFMHRCKFXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a synthetic organic compound featuring a triazolo[4,5-d]pyrimidine core linked to a 4-fluorophenyl group and a dihydroquinoline moiety. This complex structure grants the molecule intriguing chemical and biological properties, making it a subject of interest in pharmaceutical and materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves a multi-step process:

  • Formation of the triazolo[4,5-d]pyrimidine core: A common method involves the cyclization of 3-amino-4-fluorobenzonitrile with hydrazine hydrate, followed by treatment with formic acid to yield the triazole ring.

  • Attachment of the dihydroquinoline moiety: The dihydroquinoline ring can be formed via cyclization of a suitable precursor such as 2-aminobenzaldehyde with a ketone.

  • Thioether formation: The final step involves the nucleophilic substitution reaction between the triazolo[4,5-d]pyrimidine intermediate and the dihydroquinoline-thioether precursor under appropriate conditions, such as using a base like potassium carbonate in an anhydrous solvent like dimethylformamide (DMF).

Industrial Production Methods

While industrial-scale production methods are generally proprietary, they typically involve optimization of the reaction conditions mentioned above to maximize yield and minimize impurities. This includes precise control over temperature, solvent choice, reaction times, and purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone can undergo various types of chemical reactions:

  • Oxidation: The compound can be oxidized at the dihydroquinoline moiety to form quinoline derivatives.

  • Reduction: Reduction of the triazole or pyrimidine rings can be achieved under hydrogenation conditions.

  • Substitution: Halogen substitution reactions on the fluoroaryl ring can be performed using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation, followed by the appropriate electrophile.

Major Products Formed

  • Oxidation products: Quinoline derivatives.

  • Reduction products: Reduced forms of the triazole and pyrimidine rings.

  • Substitution products: Halogen-substituted fluoroaryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is used as a precursor in the synthesis of various bioactive compounds.

Biology

Its ability to interact with specific biological pathways makes it a valuable tool in the study of enzyme inhibition and receptor binding.

Medicine

This compound shows promise in medicinal chemistry for developing new therapeutic agents, particularly as potential inhibitors of enzymes involved in cancer and infectious diseases.

Industry

In the industrial sector, it can be utilized in the development of novel materials with unique electronic or photonic properties.

Mechanism of Action

Molecular Targets and Pathways Involved

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone exerts its effects primarily by binding to specific enzyme active sites or receptor proteins. The triazolo[4,5-d]pyrimidine core is known for its ability to inhibit kinases, while the 4-fluorophenyl group enhances binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile

  • 2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-1,3-dioxolane

  • 4-(4-fluorophenyl)-6-phenyl-2H-1,3-oxazin-2-one

Uniqueness

What sets 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone apart from these similar compounds is its unique combination of a triazolo[4,5-d]pyrimidine core and a dihydroquinoline moiety. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile scaffold for drug development and other scientific applications.

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Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6OS/c22-15-7-9-16(10-8-15)28-20-19(25-26-28)21(24-13-23-20)30-12-18(29)27-11-3-5-14-4-1-2-6-17(14)27/h1-2,4,6-10,13H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKKFMHRCKFXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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